2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Mechanism of Action
- Unfortunately, specific information about the exact targets of this compound is not readily available in the literature I’ve accessed .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is not yet fully understood. Benzothiazole derivatives have been shown to inhibit the growth of M. tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-9-3-5-11-13(7-9)24-17(15(11)16(19)22)21-18-20-12-6-4-10(23-2)8-14(12)25-18/h4,6,8-9H,3,5,7H2,1-2H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPUPYCOVCATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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